4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the pyrazole to the piperidine ring: This step involves the alkylation of the piperidine ring with a pyrazole derivative, often using a base such as sodium hydride or potassium carbonate.
Introduction of the methylsulfonyl group: This is usually done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the pyrazole or piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)pyridine
- 1-(methylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine
- 4-(1H-pyrazol-1-yl)methyl-1-(methylsulfonyl)pyrrolidine
Uniqueness
4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole and piperidine rings, along with the methylsulfonyl group, makes it a versatile scaffold for various applications.
Properties
IUPAC Name |
1-methylsulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-16(14,15)13-7-3-10(4-8-13)9-12-6-2-5-11-12/h2,5-6,10H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFZCRFWYIFBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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